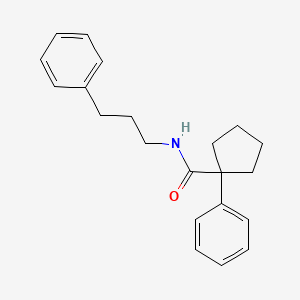

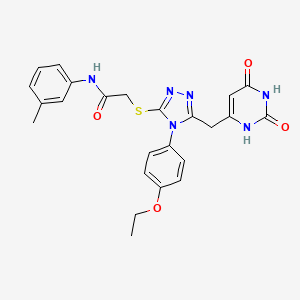

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP-ACP is a peptide that is derived from casein, a protein found in milk. It has been shown to have beneficial effects on oral health, as well as potential applications in drug delivery and cancer treatment.

Scientific Research Applications

Sodium Channel Blockers

1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide and its derivatives have been studied for their role as sodium channel blockers. These compounds have shown inhibitory activity against the peripheral nerve sodium channel Na(V)1.7, a target for pain management. Their structure-activity relationship (SAR) indicates the importance of stereochemistry and specific substitutions for their potency against Na(V)1.7. One such compound demonstrated efficacy in rat models of inflammatory and neuropathic pain (Ok et al., 2006).

Opioid Receptor Research

These compounds have also been studied for their interaction with opioid receptors. A derivative was identified as a potent antagonist at the δ opioid receptor. Further SAR studies revealed compounds with improved potency and selectivity for the δ opioid receptor. This research contributes to the understanding of opioid receptor pharmacology, potentially informing the development of novel pain management therapies (Thomas et al., 2006).

Antibacterial Applications

Another research application involves the synthesis of thiophene-2-carboxamide derivatives. These compounds, including 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide, have been studied for their antibiotic and antibacterial properties. The synthesis of new antibiotic and antibacterial drugs using these compounds is a significant area of research (Ahmed, 2007).

Radiolabeling and Imaging Studies

Derivatives of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide have been used in radiolabeling and imaging studies. For instance, lithiation of these compounds and subsequent reactions have been employed in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This application is particularly relevant in the study of neurological receptors (Bennacef et al., 2007).

Antitumor Research

Research into the antitumor properties of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide derivatives has shown promising results. These compounds have demonstrated activity against various tumor cells, including strains resistant to other treatments. Their effectiveness correlates with the lipophilicity of substituents, which is crucial for designing new cancer therapies (Iyengar et al., 1999).

Mechanism of Action

Target of Action

The primary target of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This results in a decrease in the production of proinflammatory factors, including IL-1β .

Biochemical Pathways

The NLRP3 inflammasome activation is controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . By inhibiting the NLRP3 inflammasome, the compound disrupts this pathway, reducing the production of IL-1β and other proinflammatory factors .

Result of Action

The inhibition of the NLRP3 inflammasome by the compound leads to a decrease in the production of proinflammatory factors . This can result in a reduction in inflammation and potentially alleviate symptoms of neurodegenerative diseases .

properties

IUPAC Name |

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c23-20(22-17-9-12-18-10-3-1-4-11-18)21(15-7-8-16-21)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEILLJOQSXWDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)

![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)

![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)

![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)

![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)